molecular formula C12H21ClN2OS B2468705 [3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride CAS No. 1049742-40-6

[3-(Morpholin-4-yl)propyl](thiophen-2-ylmethyl)amine hydrochloride

Cat. No.: B2468705
CAS No.: 1049742-40-6
M. Wt: 276.82
InChI Key: OQLHPPLMRJZEQU-UHFFFAOYSA-N
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Description

“3-(Morpholin-4-yl)propylamine hydrochloride” is a chemical compound with the CAS Number: 1049742-40-6 . It has a molecular weight of 276.83 and its IUPAC name is 3-(4-morpholinyl)-N-(2-thienylmethyl)-1-propanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H . This code provides a specific string of characters that describes the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a derivative, exhibits high affinity as an orally active h-NK(1) receptor antagonist. This compound shows potential in pre-clinical tests for clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis of Biological Compounds

Derivatives of 1,2,4-triazole, similar in structure, have been used for manufacturing new drugs. Salts of these derivatives were synthesized through reactions with organic and inorganic bases, showcasing the versatility of such compounds in drug synthesis (Safonov et al., 2017).

Potential in DNA-PK/PI3-K Inhibition

Certain analogues of dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one, related to the structure , have been synthesized to inhibit DNA-dependent protein kinase (DNA-PK). These compounds also exhibit potency against the phosphatidylinositol 3-kinase (PI-3K) related kinase family, suggesting their potential use in cancer treatment (Cano et al., 2013).

Intermediate for Synthesis of Heterocyclic Compounds

The title compound is an important intermediate in the synthesis of biologically active heterocyclic compounds. Its structure and stability are enhanced by various hydrogen bonds, indicating its utility in more complex chemical syntheses (Mazur et al., 2007).

Antitumor Activity

Related compounds have shown antitumor activity. Specifically, tertiary aminoalkanol hydrochlorides, derived from similar structural frameworks, demonstrated biologic properties, including antitumor effects. These findings highlight the potential of similar compounds in cancer research (Isakhanyan et al., 2016).

Applications in Organic Synthesis

The compound is utilized in organic chemistry, particularly in the synthesis of thiophen-2(3H)-one derivatives. It reacts with various agents to produce compounds in moderate-to-good yields, indicating its importance in organic synthetic pathways (Zali-Boeini & Pourjafarian, 2012).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Properties

IUPAC Name

3-morpholin-4-yl-N-(thiophen-2-ylmethyl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2OS.ClH/c1-3-12(16-10-1)11-13-4-2-5-14-6-8-15-9-7-14;/h1,3,10,13H,2,4-9,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQLHPPLMRJZEQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNCC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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